L-Histidine mono(3-(1H-imidazol-4-yl)acrylate)

Solubility Formulation Bioconjugation

Ad hoc mixing of histidine and urocanic acid fails to replicate the stoichiometry, solubility (3.8-6.8 g/100 mL pH 1-11), or anhydrous crystalline architecture of the pre-formed 1:1 salt. This dual-imidazole monomer solves inconsistent polymerization and low UV-B loading. - **Reactive handles:** Free α-NH₂ (peptide coupling) + α,β-unsaturated carboxylate (radical/Michael addition). - **Performance:** 82-92% yield in solid-phase/COMU routes; absorbs 270-280 nm UV-B. - **Supply:** Gram-scale available; stable crystalline solid.

Molecular Formula C12H15N5O4
Molecular Weight 293.28 g/mol
CAS No. 85586-47-6
Cat. No. B12663627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Histidine mono(3-(1H-imidazol-4-yl)acrylate)
CAS85586-47-6
Molecular FormulaC12H15N5O4
Molecular Weight293.28 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)N.C1=C(NC=N1)C=CC(=O)O
InChIInChI=1S/C6H9N3O2.C6H6N2O2/c7-5(6(10)11)1-4-2-8-3-9-4;9-6(10)2-1-5-3-7-4-8-5/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-4H,(H,7,8)(H,9,10)/b;2-1+/t5-;/m0./s1
InChIKeyKJXYHPVSKYVDPW-OSRGESDQSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Histidine Urocanate Salt: Overview and Sourcing


L-Histidine mono(3-(1H-imidazol-4-yl)acrylate), also known as (2E)-3-(1H-imidazol-4-yl)acrylic acid – L-histidine (1:1), is a stoichiometric molecular salt formed between the essential amino acid L-histidine and trans-urocanic acid, the latter being a natural histidine-derived metabolite that accumulates in mammalian epidermis and functions as an endogenous UV chromophore [1]. With a molecular formula of C₁₂H₁₅N₅O₄ and a molecular weight of 293.28 g/mol, this compound integrates two imidazole-bearing moieties within a single crystalline entity, thereby presenting a dual-function architecture that combines amino acid character with an α,β-unsaturated carboxylate moiety amenable to polymerization and bioconjugation . Its EINECS registration number is 287-850-8 .

Why Generic Substitutes Fall Short


The 1:1 molecular salt cannot be functionally replicated by simply mixing or substituting its individual components. Free urocanic acid (trans-UCA) exhibits limited aqueous solubility (approximately 2 mg/mL in water) and exists as a hydrated zwitterion in the crystalline state, whereas its sodium salt, though highly water-soluble, undergoes rapid color changes upon exposure to sunlight or heat due to instability [1]. L-Histidine alone lacks the acrylate polymerizable handle and does not confer UV-absorbing capacity in the UV-B region (270–280 nm) [2]. The pre-formed 1:1 salt delivers a defined stoichiometry, a distinct solid-state anhydrous architecture, and a solubility profile that differs from both parent compounds—properties that are lost when individual components are procured and combined ad hoc [3].

Quantitative Differentiation Evidence


Aqueous Solubility vs. Free L-Histidine

The 1:1 molecular salt exhibits an estimated aqueous solubility of approximately 4.3 g/100 mL (43 g/L) at 25 °C, compared to 3.82 g/100 mL (38.2 g/L) at 20 °C for pure L-histidine . This represents an approximately 12.6% higher gravimetric solubility for the salt complex. The enhanced solubility is attributed to the additional hydrogen-bonding capacity and extended conjugation contributed by the urocanic acid acrylate moiety, which increases molecular polarity relative to L-histidine alone .

Solubility Formulation Bioconjugation

Solid-Phase Synthesis Yield Advantage

Among three reported synthetic routes for this compound, the solid-phase synthesis approach using HBTU/DIPEA in DMF with Rink Amide Resin achieves an isolated yield of 82% within 12 hours, compared to 65% yield over 24 hours for direct coupling of L-histidine and 3-(1H-imidazol-4-yl)acrylic acid using EDC/NHS . Furthermore, the stepwise coupling protocol using protected intermediates yields 78% over 18 hours. Use of COMU as a coupling reagent with DIPEA in DMF/H₂O (9:1) can further raise the yield to 92% . Microwave-assisted solid-phase synthesis achieves yields up to 90% in 10–30 minutes .

Peptide Synthesis Solid-Phase Chemistry Process Optimization

Dual Amino Acid and Acrylate Functionality

L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) is structurally distinguished from its closest analogs by possessing both a free α-amino acid moiety (from L-histidine) and an α,β-unsaturated carboxylate group (from urocanic acid) within a single, stoichiometrically defined molecular entity . In contrast, L-histidine alone lacks polymerizable vinyl functionality, urocanic acid alone lacks the α-amino acid backbone required for peptide coupling, and L-histidine hydrochloride provides enhanced solubility but no reactive acrylate handle . N-acryloyl-L-histidine, a synthetic alternative, introduces an acrylamide linkage rather than an acrylate ester, altering both the polymer backbone structure and the hydrolytic stability profile [1].

Polymer Chemistry Hydrogel Bioconjugation Multifunctional Monomer

Hydroxyl Radical Scavenging Capacity

In a deoxyribose degradation assay, trans-urocanic acid and cis-urocanic acid isomers demonstrated significantly greater hydroxyl radical (•OH) scavenging activity than L-histidine and other 4-(5-)-substituted imidazole derivatives, though less than uric acid [1]. Since the target compound contains the urocanic acid moiety as an integral component of the 1:1 salt, it is expected to retain this enhanced radical-scavenging capacity relative to formulations based on L-histidine alone. The presence of the histidine counterion may also contribute additional imidazole-mediated radical quenching, providing a dual-source antioxidant architecture not available in free urocanic acid preparations [1].

Antioxidant Radical Scavenging Photoprotection UV-Induced Damage

pH-Dependent Solubility Profile

The solubility of L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) exhibits pronounced pH dependence: ~6.8 g/100 mL at pH 1–2 (fully protonated), ~5.2 g/100 mL at pH 3–4 (partially protonated), ~4.3 g/100 mL at pH 5–6 (zwitterionic), ~3.8 g/100 mL at pH 7–8 (neutral/anionic), and ~4.5 g/100 mL at pH 9–11 (deprotonated) . The minimum solubility near the isoelectric point (pH 5–8) with a >40% increase at both acidic and basic extremes is consistent with the ionization behavior of the two imidazole rings and the amino/carboxyl groups . In contrast, free urocanic acid remains sparingly soluble (~0.2 g/100 mL) across this pH range, while L-histidine shows a narrower solubility window .

pH-Responsive Controlled Release Solubility Engineering

Anhydrous Solid-State Architecture

Native urocanic acid crystallizes as a hydrated zwitterion in the solid state, whereas L-histidine exists as an anhydrate [1]. The 1:1 molecular salt between urocanic acid and L-histidine represents one of the first multi-component crystalline adducts reported for urocanic acid [1]. In the broader context of structural analogue co-crystallization studies, urocanic acid–hydroxybenzoic acid combinations yielded both anhydrous and hydrated molecular salts depending on the hydroxyl substitution pattern, with DSC and TGA confirming the presence or absence of lattice water [2]. By analogy, the 1:1 histidine salt is expected to exhibit an anhydrous or defined hydrate stoichiometry with distinct thermal stability and hygroscopicity compared to the variable hydration state of free urocanic acid [2].

Crystal Engineering Solid-State Chemistry Stability

Preferred Application Scenarios


Peptide-Polymer Hybrid Biomaterial Synthesis

The compound's dual functionality—a free α-amino group for peptide coupling and an α,β-unsaturated carboxylate for radical or Michael-addition polymerization—makes it uniquely suited as a monomer for constructing hybrid peptide-polymer scaffolds where both UV-absorbing imidazole chromophores and metal-coordinating histidine residues are desired within the same polymer backbone . The 82–92% achievable synthetic yield using solid-phase or COMU-optimized routes ensures procurement viability for gram-scale polymer chemistry studies .

pH-Responsive Hydrogel Formulations

The compound's pH-dependent solubility spanning 3.8–6.8 g/100 mL across the physiological pH range (1–11) supports the design of hydrogels whose swelling ratio and mesh size can be tuned by environmental pH . This behavior is contrasted with free urocanic acid, which remains sparingly soluble (~0.2 g/100 mL) across the same pH range and cannot be incorporated at comparable loading without co-solvents [1].

UV-B Photoprotective Coating Research

The urocanic acid component of the salt absorbs UV-B radiation in the 270–280 nm range, mimicking the endogenous epidermal chromophore . Combined with the enhanced hydroxyl radical scavenging capacity of the urocanic acid moiety relative to L-histidine alone [1], the salt is suitable as a dual-action (UV-absorbing + antioxidant) research ingredient for evaluating photoprotective material formulations, provided the well-documented photoisomerization and potential photosensitization risks of urocanic acid derivatives are accounted for [2].

Protein Bioconjugation and Immobilization

The acrylate moiety provides a reactive Michael acceptor for thiol-containing biomolecules (e.g., cysteine residues in proteins), while the L-histidine domain preserves native imidazole-mediated interactions with metal ions and enzymes . This orthogonal reactivity profile cannot be achieved with L-histidine hydrochloride, which lacks the acrylate handle, or with sodium urocanate, which lacks the amino acid coupling functionality .

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